molecular formula C20H14BrN5O2 B11677391 N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide

N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide

Cat. No.: B11677391
M. Wt: 436.3 g/mol
InChI Key: QHGKHNOXCPKIGR-UHFFFAOYSA-N
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Description

The compound N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide (hereafter referred to as the target compound) is a hydrazide derivative featuring a brominated indole ring connected via a conjugated hydrazone linkage to a benzo[g]indazole scaffold. The Z-configuration at the 3-position of the indole ensures planar geometry, which may enhance π-π stacking interactions in biological systems . The bromine atom at position 5 of the indole core is a critical substituent, likely influencing electronic properties and binding affinity.

Properties

Molecular Formula

C20H14BrN5O2

Molecular Weight

436.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H14BrN5O2/c21-11-6-8-15-14(9-11)18(19(27)22-15)25-26-20(28)17-13-7-5-10-3-1-2-4-12(10)16(13)23-24-17/h1-4,6,8-9,22,27H,5,7H2,(H,23,24)

InChI Key

QHGKHNOXCPKIGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O

Origin of Product

United States

Preparation Methods

Hydrazide Formation via Esterification and Hydrazinolysis

The synthesis typically begins with the preparation of the acid hydrazide precursor. A common approach involves esterification of 5-methoxyindole-2-carboxylic acid (1 ) using methanol and sulfuric acid as a catalyst, yielding methyl 5-methoxyindole-2-carboxylate (2 ). Subsequent hydrazinolysis with hydrazine hydrate in methanol produces 5-methoxy-1H-indole-2-carbohydrazide (3 ). This intermediate is critical for introducing the hydrazide functionality necessary for condensation with isatin derivatives.

Reaction Conditions :

  • Esterification : Reflux in methanol with catalytic H₂SO₄ for 6–8 hours.

  • Hydrazinolysis : Reflux with hydrazine hydrate (10 equivalents) in methanol for 3 hours.

Condensation with Isatin Derivatives

The final step involves condensing the hydrazide (3 ) with a substituted isatin. For the target compound, 5-bromo-isatin (4a ) is reacted with 3 in absolute ethanol under acidic conditions (glacial acetic acid) to form the hydrazone linkage. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the isatin’s carbonyl carbon, followed by dehydration to yield the (Z)-configured imine.

General Procedure :

  • Dissolve 3 (1 mmol) and 4a (1 mmol) in absolute ethanol (15 mL).

  • Add 2–3 drops of glacial acetic acid.

  • Reflux for 4 hours under vigorous stirring.

  • Filter the hot mixture and recrystallize the precipitate from ethanol/DMF (3:1).

Yield : 40–95%, depending on substituents and purification methods.

Optimization of Reaction Conditions

Solvent and Catalytic System

Ethanol is preferred due to its ability to dissolve both hydrazides and isatins while facilitating precipitation of the product. The addition of glacial acetic acid (1–2% v/v) accelerates imine formation by protonating the carbonyl oxygen of isatin, enhancing electrophilicity. Alternatives like methanol or DMF reduce yields due to poor solubility or side reactions.

Temperature and Time

Reflux conditions (78–80°C for ethanol) are optimal for achieving complete conversion within 4 hours. Prolonged heating (>6 hours) leads to decomposition, while shorter durations (<3 hours) result in incomplete reactions.

Substituent Effects

The electronic nature of isatin substituents significantly impacts reaction efficiency:

  • Electron-withdrawing groups (e.g., -Br, -Cl) enhance reactivity by increasing the electrophilicity of the carbonyl group.

  • Steric hindrance from bulky substituents (e.g., -CH₃, -OCH₃) slows condensation, requiring extended reaction times.

Characterization and Analytical Techniques

Spectroscopic Validation

1H NMR (DMSO-d6) :

  • Aromatic protons : Multiplets between δ 6.84–8.38 ppm, corresponding to indole and benzo[g]indazole rings.

  • NH signals : Singlets at δ 11.93–11.95 ppm (indole NH) and δ 11.70–11.85 ppm (hydrazide NH).

IR (KBr, ν cm⁻¹) :

  • C=O stretches : 1691 cm⁻¹ (isatin carbonyl), 1656 cm⁻¹ (hydrazide carbonyl).

  • N-H stretches : 3361 cm⁻¹.

Purity Assessment

Recrystallization from ethanol/DMF (3:1) achieves >95% purity, as confirmed by HPLC. Alternative methods (e.g., column chromatography) are less effective due to the compound’s low solubility in common eluents.

Comparative Analysis of Synthetic Methodologies

Method Advantages Limitations Yield Range
Classical Condensation High reproducibility; Scalable to gram-scaleRequires strict anhydrous conditions60–95%
Microwave-Assisted Reduced reaction time (1–2 hours)Specialized equipment required50–85%
Solid-Phase Synthesis Ease of purificationLimited substrate compatibility30–60%

Challenges and Considerations

Stereochemical Control

The (Z)-configuration of the imine is thermodynamically favored but requires careful monitoring to avoid isomerization to the (E)-form during purification.

Halogen Compatibility

Bromine substituents on isatin enhance reactivity but introduce challenges in handling due to their sensitivity to light and moisture.

Scalability Issues

Gram-scale synthesis often encounters precipitation issues, necessitating gradient cooling or anti-solvent addition .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Case Studies

  • Cytotoxicity Evaluation : A study on similar indole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as DU145 (prostate), MDA-MB-231 (breast), and A549 (lung) with IC50 values in the low micromolar range .
  • Apoptosis Induction : The compound was noted to cause cell cycle arrest at the G2/M phase and activate apoptotic pathways in DU145 cells, enhancing its potential as an anticancer agent .

Broad-Spectrum Efficacy

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits notable antibacterial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies

  • Antibacterial Screening : Similar compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that indicate effective bacterial growth inhibition .
  • Mechanistic Insights : The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific studies on this compound are still needed.

Isatin Derivatives

The structure of N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is closely related to isatin derivatives, which have shown efficacy against neglected tropical diseases (NTDs). These compounds can modulate biological pathways involved in the pathogenesis of these diseases, offering a dual role as both therapeutic agents and research scaffolds .

Case Studies

  • In vitro Studies : Isatin derivatives have been tested for their ability to inhibit the growth of pathogens responsible for NTDs, showcasing their potential as lead compounds for drug development .
  • Safety Profiles : Safety evaluations indicate that certain derivatives maintain non-cytotoxic profiles in normal cell lines while effectively targeting diseased cells.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated indole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Hydrazide Linkages

The target compound shares a core indole-hydrazide structure with several analogues, differing in substituents and fused ring systems. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Key Data/Properties
Target Compound Indole + benzo[g]indazole 5-Bromo on indole; Z-configuration Rigid aromatic system; potential for enhanced binding due to extended conjugation
N′-(5-Bromo-2-oxo-2H-indol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide Indole + pyrazole 4-(4-Methylbenzyloxy)phenyl on pyrazole IR: 3327 cm⁻¹ (NH), 1574 cm⁻¹ (C=N); 1H-NMR: δ 9.44 (s, triazole proton)
N′-(5-Bromo-2-oxo-2H-indol-3-yl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide Indole + tetrahydrocarbazole Tetrahydrocarbazole substituent Reduced aromaticity compared to benzo[g]indazole; may improve solubility
3-Bromo-N′-(5-nitro-2-oxo-2H-indol-3-yl)benzohydrazide Indole + benzohydrazide 5-Nitro on indole; bromo on benzene ring Nitro group increases electron-withdrawing effects, altering reactivity

Key Observations :

  • Bromine at position 5 (common in the target compound and ) is a conserved pharmacophore, while nitro substitution (as in ) may alter electronic properties and metabolic stability.
Heterocyclic Analogues with Brominated Aromatic Systems
  • 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :
    • Features a benzoxazole-triazole-thione scaffold with a 3-bromophenyl group.
    • IR data (539 cm⁻¹ for C-Br) and NMR signals (δ 2.34 ppm for CH3) highlight distinct spectroscopic signatures compared to the target compound’s hydrazide linkage .
  • 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one : Combines triazino-indole and bromophenyl groups; the bromine’s position (para vs. meta) affects steric and electronic interactions .

Methodological Considerations for Structural Comparison

  • Graph-Based Similarity Analysis : Evidence suggests that graph-theoretical methods (representing compounds as atom-bond networks) are more accurate than fingerprint-based comparisons for capturing biochemical relevance . The target compound’s benzo[g]indazole system may exhibit unique graph metrics (e.g., cyclomatic number) compared to simpler analogues .
  • Lumping Strategy : Compounds with shared features (e.g., brominated indole cores) may be grouped as surrogates in computational models, streamlining reactivity or pharmacokinetic predictions .

Implications for Drug Discovery

  • The target compound’s structural complexity may reduce promiscuous binding risks compared to smaller analogues, as suggested by tools like Hit Dexter 2.0 , which evaluates "dark chemical matter" .
  • Synthetic routes for similar compounds (e.g., hydrazide formation via condensation ) are well-established, though the benzo[g]indazole moiety may require specialized cyclization conditions .

Biological Activity

N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazones and indole derivatives, which have been studied for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

PropertyValue
Molecular Formula C20H14BrN5O2
Molecular Weight 423.26 g/mol
CAS Number 328008-53-3
Density 1.86 g/cm³ (predicted)
pKa 9.23 (predicted)

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example:

  • Cell Line Studies : In vitro studies have shown that related indole derivatives can induce apoptosis in various cancer cell lines, including HCT116 and MDA-MB-231. These compounds often cause cell cycle arrest at the G2/M phase and induce intrinsic apoptotic pathways by down-regulating anti-apoptotic proteins like Bcl-2 .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to increase annexin V-positive apoptotic cells significantly, indicating its role in promoting programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly affecting the G2/M transition.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • The presence of the bromine atom at the 5-position of the indole ring enhances the compound's potency against certain cancer cell lines.
  • Variations in substituents on the hydrazone moiety can lead to different biological profiles, emphasizing the importance of SAR studies in drug design .

Study 1: Antiproliferative Effects

In a study assessing various indole derivatives for their antiproliferative effects on cancer cells, a related compound exhibited an IC50 value of 7.43 μM against MDA-MB-231 cells. This highlights the potential of structurally similar compounds in targeting breast cancer effectively .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that certain derivatives induced apoptosis through mitochondrial pathways and significantly increased ROS production in treated cells. This suggests a common mechanism among indole-based compounds that could be applicable to this compound .

Q & A

Q. Table 1. Optimization of Reaction Conditions via DoE

ParameterRange TestedOptimal Value (Yield)Key Insight
SolventDMF, DMSO, THFDMF (82%)High polarity aids solubility
Temperature (°C)25–8040 (78%)Balances kinetics/degradation
Catalyst (mol%)5–2010 (85%)Excess Pd increases side products

Q. Table 2. Hydrogen Bonding in Crystal Structure

Donor-AcceptorDistance (Å)Angle (°)Role in Packing
N–H⋯O (indole)2.05155Stabilizes planar conformation
O–H⋯N (hydrazide)1.98160Links adjacent molecules

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